molecular formula C6H8OS2 B13138281 (2-Methyl-3-furanyl)methanedithiol

(2-Methyl-3-furanyl)methanedithiol

Cat. No.: B13138281
M. Wt: 160.3 g/mol
InChI Key: GFXNKYVGPFBKKP-UHFFFAOYSA-N
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Description

2-Methyl-3-(dimercaptomethyl)furan is an organic compound belonging to the furan family. It is characterized by a furan ring substituted with a methyl group at the second position and a dimercaptomethyl group at the third position. This compound is known for its distinctive sulfurous odor, often described as meaty or onion-like, making it useful in flavor and fragrance industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(dimercaptomethyl)furan typically involves the reaction of chloromethane with sodium thiosulfate to form Bunte salts, which then react with 2-methyl-3-furanthiol to yield the desired compound . The reaction conditions generally include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Commonly used solvents include water or alcohols.

    Catalysts: No specific catalysts are required for this reaction.

Industrial Production Methods

Industrial production of 2-Methyl-3-(dimercaptomethyl)furan follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(dimercaptomethyl)furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the disulfide bonds to thiols.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

Scientific Research Applications

2-Methyl-3-(dimercaptomethyl)furan has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its antibacterial and antifungal activities.

    Industry: Utilized in the flavor and fragrance industry due to its distinctive odor

Mechanism of Action

The mechanism of action of 2-Methyl-3-(dimercaptomethyl)furan involves its interaction with biological molecules. The compound’s sulfur-containing groups can form disulfide bonds with thiol groups in proteins, potentially disrupting their function. This interaction can lead to antimicrobial effects by inhibiting essential enzymes in microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-(dimercaptomethyl)furan is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its dual sulfur-containing groups make it particularly valuable in applications requiring strong odor characteristics or antimicrobial properties .

Properties

Molecular Formula

C6H8OS2

Molecular Weight

160.3 g/mol

IUPAC Name

(2-methylfuran-3-yl)methanedithiol

InChI

InChI=1S/C6H8OS2/c1-4-5(6(8)9)2-3-7-4/h2-3,6,8-9H,1H3

InChI Key

GFXNKYVGPFBKKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(S)S

Origin of Product

United States

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